3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one
Overview
Description
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a phenyl group substituted with a methylaminoethyl side chain.
Preparation Methods
The synthesis of 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-(1-(methylamino)ethyl)phenylamine with ethyl chloroformate to form the oxazolidinone ring . The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
3-(1-(Methylamino)ethyl)phenylamine: This compound is a precursor in the synthesis of the oxazolidinone derivative.
Oxazolidinones: A class of compounds characterized by the presence of an oxazolidinone ring, known for their antimicrobial properties.
Phenylamines: Compounds containing a phenyl group attached to an amine, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both oxazolidinones and phenylamines, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-[1-(methylamino)ethyl]phenyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(13-2)10-4-3-5-11(8-10)14-6-7-16-12(14)15/h3-5,8-9,13H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJXMCNXAIISCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCOC2=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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